molecular formula C19H25N3O2 B5296302 [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone

Cat. No.: B5296302
M. Wt: 327.4 g/mol
InChI Key: VXVDMFSPQFYECO-PKOBYXMFSA-N
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Description

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with benzyl, hydroxy, and methyl groups, as well as a pyrazole ring attached via a methanone linkage. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl, hydroxy, and methyl groups. The final step involves the attachment of the pyrazole ring via a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methanone linkage can be reduced to form a secondary alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions include ketones, secondary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
  • [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-3-yl)methanone

Uniqueness

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone is unique due to its specific stereochemistry and functional group arrangement. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(1-ethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-22-13-16(12-20-22)18(23)21-10-9-19(2,24)17(14-21)11-15-7-5-4-6-8-15/h4-8,12-13,17,24H,3,9-11,14H2,1-2H3/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVDMFSPQFYECO-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCC(C(C2)CC3=CC=CC=C3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)C(=O)N2CC[C@@]([C@H](C2)CC3=CC=CC=C3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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